molecular formula C6H6BrNO3 B3045659 Ethyl 3-bromo-1,2-oxazole-4-carboxylate CAS No. 111303-36-7

Ethyl 3-bromo-1,2-oxazole-4-carboxylate

Cat. No.: B3045659
CAS No.: 111303-36-7
M. Wt: 220.02 g/mol
InChI Key: XLFLPPMXDQEXMM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromine atom and an ethyl ester groupThe molecular formula of this compound is C6H6BrNO3, and it has a molecular weight of 220.02 g/mol .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-1,2-oxazole-4-carboxylate can react with other dipolarophiles such as dimerization of bromonitriles to give the desired product in high yield

Molecular Mechanism

It is known to react with bromonitrile to form an isoxazole , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-1,2-oxazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 1,2-oxazole-4-carboxylate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 3-position of the oxazole ring .

Another method involves the cyclization of appropriate precursors. For example, the reaction of ethyl 2-bromoacetate with a nitrile compound can lead to the formation of the oxazole ring, followed by further functionalization to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1,2-oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-bromo-1,2-oxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives with diverse applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-bromo-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFLPPMXDQEXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549892
Record name Ethyl 3-bromo-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111303-36-7
Record name Ethyl 3-bromo-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-1,2-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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